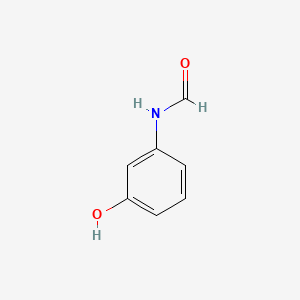

N-(3-hydroxyphenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-5-8-6-2-1-3-7(10)4-6/h1-5,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMAQVFRFZZDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179594 | |

| Record name | 3-Formylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24891-35-8 | |

| Record name | 3-Formylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024891358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Formylaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-hydroxyphenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FORMYLAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CYW1RFY6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 3 Hydroxyphenyl Formamide and Its Structural Analogues

Direct N-Formylation Approaches

Direct N-formylation represents the most straightforward route to N-(3-hydroxyphenyl)formamide, involving the introduction of a formyl group onto the nitrogen atom of 3-aminophenol (B1664112).

Formylation of 3-Aminophenol with Formic Acid and Derivatives

The reaction of 3-aminophenol with formic acid or its derivatives is a fundamental method for the synthesis of this compound. ontosight.ai This reaction can be performed under various conditions, often with the aid of a catalyst to improve efficiency and yield. A common approach involves heating a mixture of 3-aminophenol and an excess of formic acid. scispace.com The use of formic acid derivatives, such as acetic formic anhydride (B1165640), has also been a widely employed method, though the reagent's sensitivity to moisture presents a drawback. acs.org

A notable advancement in this area is the use of a sulfonic acid-functionalized magnetic nanocatalyst (Fe₃O₄@SiO₂-SO₃H) to mediate the formylation of 3-aminophenol with formic acid. This one-pot reaction proceeds under solvent-free conditions at 80°C, achieving a high yield of 92% in just 30 minutes. The reaction mechanism involves the nucleophilic attack of the amine on the protonated formic acid, followed by dehydration.

| Reactants | Catalyst | Conditions | Yield | Reference |

| 3-Aminophenol, Formic Acid | Fe₃O₄@SiO₂-SO₃H | 80°C, solvent-free, 30 min | 92% | |

| 3-Aminophenol, Formic Acid | None | Reflux in toluene (B28343) with Dean-Stark trap | High | scispace.com |

Catalyst-Free N-Formylation Strategies

While catalytic methods are prevalent, catalyst-free approaches for the N-formylation of amines, including 3-aminophenol, have been developed. These methods often rely on the inherent reactivity of the starting materials under specific conditions. For instance, heating a mixture of an amine and formic acid under neat (solvent-free) conditions at a moderate temperature, such as 60°C, can effectively produce the corresponding formamide (B127407). scholarsresearchlibrary.com This approach is environmentally benign and offers a simple work-up procedure. scholarsresearchlibrary.com Another strategy involves the use of formic acid in polyethylene (B3416737) glycol (PEG) at room temperature, which has been shown to be effective for the formylation of anilines while being tolerant of various functional groups. nih.gov

| Reactants | Conditions | Yield | Reference |

| Amine, Formic Acid | Neat, 60°C | Moderate to excellent | scholarsresearchlibrary.com |

| Aniline (B41778), Formic Acid | PEG, room temperature | High | nih.gov |

Metal Nanoparticle-Catalyzed Formylation Protocols

The use of metal nanoparticles as catalysts has emerged as a highly efficient method for N-formylation reactions. rsc.org Bimetallic nanoparticles, in particular, have demonstrated enhanced reactivity and selectivity. nih.gov For example, a bimetallic AuPd–Fe₃O₄ nanoparticle catalyst has been successfully used for the N-formylation of secondary amines at room temperature, using methanol (B129727) as the formyl source and oxygen as an external oxidant. nih.gov The magnetic Fe₃O₄ support allows for easy recovery and recycling of the catalyst. nih.gov Gold nanoparticles supported on materials like titanium dioxide (Au/TiO₂) have also been shown to catalyze the aerobic oxidative coupling of amines with formaldehyde (B43269) to produce formamides. researchgate.net

The synthesis of these nanocatalysts involves methods like the reduction of metal salts in the presence of a support material. For instance, the AuPd–Fe₃O₄ catalyst is synthesized by the sequential addition of palladium(II) chloride and gold(III) chloride trihydrate to a Fe₃O₄ solution, followed by reduction with sodium borohydride (B1222165). nih.gov

| Catalyst | Reactants | Conditions | Key Feature | Reference |

| AuPd–Fe₃O₄ | Secondary amine, Methanol, O₂ | Room temperature | Recyclable magnetic catalyst | nih.gov |

| Au/TiO₂ | Amine, Formaldehyde, O₂ | Aerobic oxidation | High efficiency | researchgate.net |

Zinc Oxide Catalysis in Amine N-Formylation

Zinc oxide (ZnO) has been identified as a novel, non-toxic, and inexpensive catalyst for the N-formylation of amines under solvent-free conditions. organic-chemistry.orgnih.gov This method involves heating a mixture of the amine, formic acid, and ZnO powder at 70°C. acs.orgacs.org The procedure is highly efficient, yielding the corresponding formamides in excellent yields with high chemoselectivity. acs.orgacs.org A key advantage of this protocol is its selectivity for N-formylation over O-formylation in molecules containing both hydroxyl and amino groups. acs.orgmdpi.com The ZnO catalyst can also be easily recovered and reused without significant loss of activity. acs.org

The reaction is applicable to a wide range of primary and secondary aromatic and aliphatic amines. acs.orgorganic-chemistry.org For instance, the reaction of various amines with 3 mmol of formic acid and 0.5 mmol of ZnO at 70°C results in high yields of the formylated products. organic-chemistry.org

| Reactants | Catalyst | Conditions | Yield | Reference |

| Various amines, Formic acid | ZnO | 70°C, solvent-free | Up to 99% | organic-chemistry.org |

Hydroxylamine (B1172632) Hydrochloride as a Catalyst in Formamide Derivative Synthesis

Hydroxylamine hydrochloride has been reported as an effective and environmentally benign catalyst for the N-formylation of amines at room temperature under neat conditions. isca.me This method is advantageous due to the use of a smaller amount of formic acid and the mild reaction temperature. isca.me The reaction of an aniline with formic acid in the presence of a catalytic amount of hydroxylamine hydrochloride proceeds efficiently to afford the N-formylated product in excellent yield. isca.me For example, the reaction of aniline (1 mmol) with formic acid (2 mmol) and hydroxylamine hydrochloride (0.1 mmol) at room temperature for 70 minutes yields N-phenylformamide in 97% yield. isca.meresearchgate.net

A comparative study shows that hydroxylamine hydrochloride is a highly efficient catalyst in terms of temperature, reaction time, and the molar ratio of amine to formic acid when compared to other catalysts like ZnCl₂, ammonium (B1175870) formate (B1220265), and thiamine (B1217682) hydrochloride. isca.meresearchgate.netresearchgate.net

| Reactants | Catalyst | Conditions | Yield | Reference |

| Aniline, Formic Acid | Hydroxylamine Hydrochloride | Room temperature, neat, 70 min | 97% | isca.meresearchgate.net |

| 2-Chloroaniline, Formic Acid | Hydroxylamine Hydrochloride | Room temperature, neat, 60 min | 93% | researchgate.net |

| 2-Hydroxyaniline, Formic Acid | Hydroxylamine Hydrochloride | Room temperature, neat, 200 min | 95% | researchgate.net |

Alternative Synthetic Pathways and Precursors

Beyond direct formylation, alternative pathways to this compound exist. One such approach involves the use of different precursors. For instance, 3-formylaminophenol, another name for this compound, can be synthesized from 3-aminophenol. ontosight.ai The compound itself can serve as a precursor for more complex organic molecules. cymitquimica.com

Another alternative involves the total synthesis of N-(α-hydroxybenzyl)formamides from gem-dichloroaziridine derivatives, which are generated in situ from the reaction of Schiff bases with dichlorocarbene. The subsequent reaction of the gem-dichloroaziridine with a mixture of DMSO and water under microwave irradiation yields the desired N-(α-hydroxybenzyl)formamide. tandfonline.com

Furthermore, this compound can be a degradation product of other compounds under thermal stress, which can be identified through techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry.

Reductive Formylation of Carbon Dioxide with Amines

A sustainable approach for the N-formylation of amines involves using carbon dioxide (CO₂), an abundant and non-toxic C1 source. researchgate.netrsc.org This method, known as reductive formylation or reductive functionalization, combines an amine with CO₂ in the presence of a reducing agent. rsc.org

The process has been successfully applied to a range of aromatic and aliphatic amines. rsc.org Hydrosilanes and hydroboranes are commonly employed as mild reductants in these catalytic reactions. rsc.org For instance, the synthesis of N-formyl amines can be achieved using sodium borohydride (NaBH₄) and CO₂ gas under catalyst-free conditions and without the need for high pressure. rsc.org In this system, formoxy borohydride species are generated in situ, which are crucial for the N-formylation to proceed. rsc.org

Another approach utilizes a ruthenium-based catalyst supported on a metal-organic framework (Ru/MFM-300(Cr)) to facilitate the direct synthesis of N-formamides from carbonyl compounds, CO₂, and hydrogen. nih.gov Mechanistic studies suggest that an ammonium formate intermediate is formed from CO₂, hydrogen, and ammonia, which then reacts with the amine to yield the final N-formamide product. nih.gov The reaction conditions, such as the choice of reductant and solvent, can significantly influence the reaction's efficiency and selectivity. For example, using dimethylformamide (DMF) as a solvent can enhance the reaction yield in NaBH₄-mediated N-formylation. rsc.org The presence of a hydroxyl group on the aromatic ring, as in the case of aminophenols, is tolerated in these reactions, allowing for the synthesis of compounds like N-(4-hydroxyphenyl)formamide. rsc.org

Table 1: Reductive Formylation of Amines with CO₂

This table summarizes examples of N-formylation reactions using carbon dioxide as a C1 source, showcasing different substrates and reaction systems.

| Substrate | Reducing Agent/System | Catalyst | Conditions | Product | Yield (%) | Citation |

| 4-Aminophenol | NaBH₄ / CO₂ | None | DMF, 25°C, 24h | N-(4-hydroxyphenyl)formamide | 73 | rsc.org |

| 3-Trifluoromethylaniline | NaBH₄ / CO₂ | None | DMF, 25°C, 24h | N-(3-(Trifluoromethyl)phenyl)formamide | 90 | researchgate.net |

| Various Aldehydes/Ketones | H₂ / CO₂ | Ru/MFM-300(Cr) | NH₃/MeOH, 160°C, 16h | Various N-formamides | High | nih.gov |

Transamidation Reactions Involving Formamide Derivatives

Transamidation is a direct method for synthesizing amides by reacting an amine with an existing amide, and it represents a valuable strategy for creating N-aryl formamides. researchgate.netorganic-chemistry.org This approach can often be performed under simple, catalyst-free conditions, which is advantageous for scalability and ease of purification. acs.org

A catalyst- and promoter-free protocol has been developed for the transamidation of weakly nucleophilic aromatic amines using formamide derivatives. researchgate.netacs.org This method avoids the need for additives and can be applied to gram-scale synthesis of pharmaceutical molecules with excellent yields. acs.org The reaction's success under these conditions is notable, as the amide bond is notoriously stable and difficult to activate. umich.edu

In other variations, catalysts are employed to facilitate the reaction under milder conditions. Borinic acid, in cooperation with acetic acid, has been shown to be a highly efficient co-catalyst system for the transamidation of amides like dimethylformamide (DMF) with a broad range of amines, including chiral α-amino acid derivatives. umich.edunih.gov This system operates through a cooperative catalysis mechanism that enhances the Lewis acidity of the boron catalyst. nih.gov Other catalysts, such as lactic acid, have also been used to promote transamidation in an environmentally benign, solvent-free process. sioc-journal.cn The choice of the formamide derivative is also critical; for instance, simple formamide often yields better results than N-substituted versions in certain catalyst-free systems. researchgate.net

Table 2: Transamidation Reactions for Formamide Synthesis

This table presents various catalytic and catalyst-free transamidation methods for synthesizing formamides.

| Amine Substrate | Formamide Source | Catalyst/Conditions | Product Type | Yield (%) | Citation |

| Aromatic Amines | Formamide Derivatives | None, Heat | Formanilides | Excellent | researchgate.netacs.org |

| Various Amines | Dimethylformamide (DMF) | Borinic Acid / Acetic Acid, 85°C | Functionalized Formamides | Excellent | umich.edunih.gov |

| Carboxamides | Amines | Lactic Acid, Solvent-free | Aromatic/Aliphatic Amides | High | sioc-journal.cn |

| Primary/Tertiary Amides | Amines | Potassium tert-butoxide, Room Temp | Secondary Amides | High | researchgate.net |

Multi-Step Synthesis of this compound Analogues (e.g., from Coumarin (B35378) Derivatives)

Coumarin derivatives serve as versatile starting materials for the multi-step synthesis of various heterocyclic compounds, including analogues of this compound. mdpi.comnih.gov These syntheses often involve the construction of a new ring system onto the coumarin core or the transformation of functional groups to introduce an amide linkage. mdpi.comsemanticscholar.org

One synthetic pathway begins with the creation of a coumarin-3-carboxylic acid intermediate. frontiersin.org For example, 8-methoxycoumarin-3-carboxylic acid can be prepared and subsequently treated with thionyl chloride to form the corresponding acid chloride. This reactive intermediate can then undergo condensation with an aminophenol, such as 3-aminophenol, in a solvent like dimethylformamide (DMF) to yield the desired N-(hydroxyphenyl)coumarin-3-carboxamide analogue. frontiersin.org A specific example is the synthesis of N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide. frontiersin.org

In another strategy, amino-substituted coumarins are used as precursors. For instance, 2-amino-4-(p-bromophenyl)-3-cyano-4H,5H-pyrano[3,2-c] exlibrisgroup.combenzopyran-5-one can be reacted with a mixture of formamide and formic acid. mdpi.com Heating this mixture at reflux leads to the formation of a pyrimidino-fused coumarin derivative, 8-amino-7-(p-bromophenyl)pyrimidino[5,4-6,5]4H-pyrano[3,2-c] exlibrisgroup.com-benzopyran-6-one, demonstrating the integration of a formyl group equivalent into a complex heterocyclic system derived from a coumarin. mdpi.com These multi-step approaches allow for the synthesis of structurally complex molecules with potential biological activities. mdpi.com

Table 3: Synthesis of N-Aryl Amide Analogues from Coumarin Derivatives

This table outlines multi-step synthetic routes starting from coumarin derivatives to produce complex amide structures.

| Starting Coumarin Derivative | Reagents | Key Intermediate | Final Product | Yield | Citation |

| 8-Methoxycoumarin | Thionyl Chloride, 3-Aminophenol | 8-Methoxycoumarin-3-acid chloride | N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide | Good | frontiersin.org |

| 2-Amino-4-(p-bromophenyl)-3-cyano-4H,5H-pyrano[3,2-c] exlibrisgroup.combenzopyran-5-one | Formamide, Formic Acid, DMF | N/A | 8-Amino-7-(p-bromophenyl)pyrimidino[5,4-6,5]4H-pyrano[3,2-c] exlibrisgroup.com-benzopyran-6-one | --- | mdpi.com |

| 2-hydroxybenzaldehyde, Diethyl Malonate, Amines | Piperidine-Iodine, Ethanol | N/A | Coumarin-3-carboxamides | Good to Very Good | mdpi.com |

Solvent-Free Amination of Biomass-Derived Feedstocks Utilizing N-Formyl Quasi-Catalytic Species

A highly efficient and sustainable protocol for producing formamides involves the solvent-free amination of platform chemicals derived from biomass. exlibrisgroup.comnjau.edu.cn This method utilizes in situ formed N-formyl quasi-catalytic species to achieve highly selective synthesis of formamides from various aldehydes and ketones. exlibrisgroup.comnih.gov This approach is particularly valuable for the valorization of biomass, converting renewable resources into important nitrogen-containing compounds. njau.edu.cnspringernature.com

In this process, formic acid plays multiple crucial roles: it acts as an acid catalyst, a hydrogen donor, and the source for the N-formyl species that stabilize amine intermediates. exlibrisgroup.comresearchgate.net The reaction is remarkably fast, with yields of up to 99% for mono-substituted formamides being achieved in as little as three minutes under microwave heating. nih.govresearchgate.net This rapid heating helps to improve reaction selectivity by minimizing the formation of by-products. researchgate.net

The protocol is broadly applicable to a variety of substrates, including aldehydes, ketones, and carboxylic acids, and does not require specialized catalysts or solvents. exlibrisgroup.comresearchgate.net Kinetic and isotope-labeling experiments have shown that the C-N bond formation is a key step, with the N-formyl species being prevalent throughout the cascade reaction sequence. njau.edu.cnresearchgate.net This method provides a new avenue for amination chemistry, offering a rapid, selective, and solvent-free route to formamides and other aminated compounds from renewable feedstocks. exlibrisgroup.com

Table 4: Solvent-Free Amination of Biomass-Derived Feedstocks

This table highlights the efficiency of the N-formyl quasi-catalytic species in the amination of various biomass-derived substrates.

| Substrate Type | Reagents | Key Feature | Reaction Time | Product | Yield (%) | Citation |

| Aldehydes/Ketones | Formic Acid, Formamide | N-formyl quasi-catalytic species | 3 minutes | Mono-substituted formamides | Up to 99 | nih.govresearchgate.net |

| Furfural | Formic Acid, Formamide | Microwave heating, Solvent-free | N-(furan-2-ylmethyl)formamide | High | researchgate.net | |

| Carboxylic Acids | Formamide, Formic Acid | Quasi-catalytic amination | 4-7 minutes | N-formylimides | 61-84 | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N 3 Hydroxyphenyl Formamide

Hydrolysis Pathways of N-(3-hydroxyphenyl)formamide

The hydrolysis of an amide bond is a fundamentally important reaction in organic chemistry and biochemistry. For this compound, this process involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom, yielding 3-aminophenol (B1664112) and formic acid or their respective conjugate acid/base forms depending on the pH of the medium. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a base, such as a hydroxide (B78521) ion, the hydrolysis of amides proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com Although amides are the least reactive among carboxylic acid derivatives due to the poor leaving group ability of the amide anion, the reaction can be driven to completion, often with the aid of heat and a high concentration of the base. chemistrysteps.com

The generally accepted mechanism for the base-catalyzed hydrolysis of a primary amide like formamide (B127407) involves the following steps:

Nucleophilic Attack: The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound molecule. This leads to the formation of a tetrahedral intermediate. chemistrysteps.com

Leaving Group Departure: The tetrahedral intermediate is unstable. In a highly unfavorable step, the amide anion (or a species derived from it) is expelled. chemistrysteps.com

Acid-Base Reaction: The expelled amide anion is a very strong base and will readily deprotonate the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.com

The presence of the 3-hydroxyphenyl group is expected to influence the reaction rate compared to unsubstituted formamide. The hydroxyl group is an electron-donating group through resonance, which would decrease the electrophilicity of the carbonyl carbon and thus potentially slow down the initial nucleophilic attack. Conversely, its inductive electron-withdrawing effect could slightly enhance reactivity.

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of this compound is also feasible. The mechanism for acid-catalyzed amide hydrolysis generally mirrors that of ester hydrolysis. chemistrysteps.com The key steps are:

Protonation: The carbonyl oxygen of the formamide group is protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

Leaving Group Departure: The C-N bond breaks, and the amine (in this case, 3-aminophenol) is expelled as a leaving group.

Deprotonation: The final step involves the deprotonation of the carbonyl group to regenerate the acid catalyst and yield the carboxylic acid product (formic acid).

Theoretical studies on the acid-catalyzed hydrolysis of formamide have explored both O-protonated and N-protonated pathways, with the O-protonated stepwise pathway being identified as the more favorable mechanism. nih.gov

Computational Insights into Hydrolysis Transition States and Free Energy Profiles

For the base-catalyzed hydrolysis of formamide, theoretical calculations have focused on the rate-determining step, which is the formation of the tetrahedral intermediate. nih.gov These studies have highlighted the crucial role of solvent molecules, particularly water, in stabilizing the transition state through hydrogen bonding. The calculated free energy barriers for the hydrolysis of various amides are in good agreement with experimental values, demonstrating the predictive power of these computational approaches. nih.gov

Table 1: Calculated vs. Experimental Free Energy Barriers for Base-Catalyzed Amide Hydrolysis

| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |

| Formamide | 21.6 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| N,N-dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-dimethylacetamide (DMA) | 26.0 | 24.1 |

Data sourced from theoretical studies on amide hydrolysis. nih.gov

In the case of acid-catalyzed hydrolysis of formamide, computational models have been used to investigate the reaction pathways and energy profiles. nih.gov These studies have shown that the O-protonated stepwise pathway is the most likely mechanism. The predicted activation free energy for the rate-determining step in this pathway is approximately 21.8 kcal/mol. nih.gov The inclusion of explicit water molecules in the computational model is critical for accurately estimating the thermodynamic values. nih.gov

Oxidative Transformations

The presence of the hydroxyl group on the phenyl ring and the formamide functionality makes this compound susceptible to oxidative transformations.

Ruthenium(III) Catalyzed Oxidation Studies

While direct studies on the Ruthenium(III)-catalyzed oxidation of this compound are not prominent in the literature, related research provides some insights. For instance, the kinetics and mechanism of the Ruthenium(III)-catalyzed oxidation of 4-(3-hydroxy phenyl amino)-4-oxo butanoic acid have been investigated. tsijournals.com In this study, one of the main oxidative products was identified as N-(4-hydroxyphenyl) formamide, suggesting that the formamide group can be formed under these oxidative conditions. tsijournals.com

In general, Ruthenium-catalyzed oxidations can proceed through various mechanisms, often involving the formation of a higher-valent ruthenium-oxo species. ias.ac.in These species can then act as the primary oxidant. For example, in the oxidation of secondary alcohols catalyzed by RuCl₂(PPh₃)₃, a Ru(IV)-oxo complex is proposed as the key intermediate. ias.ac.in

Auto-oxidation Processes and Dimer Formation

Compounds containing phenolic hydroxyl groups can be prone to auto-oxidation, often leading to the formation of colored products, including dimers. While specific studies on the auto-oxidation of this compound are scarce, the behavior of analogous compounds can offer clues. For example, o-hydroxyphenylthiourea undergoes a slow auto-oxidation to form a yellow-colored disulfide dimer, 1,1'-dithio-bis-N-(o-Hydroxyphenyl) formamide. isca.me This suggests that this compound could potentially undergo similar oxidative coupling reactions, possibly involving the phenolic hydroxyl group or the aromatic ring, to form dimeric or polymeric structures. Anodic oxidation has also been shown to facilitate the N,N-dimerization of amidyl radicals derived from aryl amides to form pyrazolidin-3,5-diones. nih.gov

Amidation and Transamidation Reactions

This compound, as a formamide derivative, can participate in amidation and transamidation reactions, which are fundamental processes in organic synthesis for the formation of amide bonds. ontosight.ai The synthesis of this compound itself is a prime example of an amidation reaction, typically achieved through the formylation of 3-aminophenol. ontosight.ai

A common laboratory-scale synthesis involves the reaction of 3-aminophenol with formic acid. This reaction can be efficiently mediated by catalysts, such as sulfonic acid-functionalized magnetic nanocatalysts (Fe₃O₄@SiO₂-SO₃H), under solvent-free conditions. The process involves the nucleophilic attack of the amino group of 3-aminophenol on the protonated formic acid, which is followed by dehydration to form the final formamide product.

| Reaction | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| Formylation | 3-Aminophenol, Formic Acid | Fe₃O₄@SiO₂-SO₃H | 80°C, Solvent-free, 30 min | High (not specified) | |

| Formylation | 3-Aminophenol, Formic Acid | - | 60-80°C | Optimized (not specified) | |

| Transamidation | Aromatic/Aliphatic Amines, Formamide | Imidazolium (B1220033) chloride | 150°C | Up to 96% | mdpi.com |

| Transamidation | Amines, Dimethylformamide (DMF) | B(OCH₂CF₃)₃ | Not specified | Good to Excellent | acs.org |

Transamidation reactions involve the exchange of the amine moiety of an amide with another amine. While specific studies detailing the transamidation of this compound are not prevalent, general methodologies for the transamidation of formamides are well-established and applicable. For instance, catalyst-free protocols have been developed for the transamidation of weakly nucleophilic aromatic amines with formamide derivatives. acs.org These reactions are advantageous due to the absence of catalysts or promoters, simplifying purification. acs.org

Furthermore, boron-based reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) have been shown to be effective for the formylation of a range of amines via the transamidation of dimethylformamide (DMF), a reaction that proceeds in good to excellent yields. acs.org Another approach utilizes imidazolium chloride as an efficient catalyst for the transamidation of primary amines with formamide, with the reaction being highly sensitive to temperature. mdpi.com These general principles suggest that the formamide group in this compound could be susceptible to exchange with other amines under appropriate conditions.

Derivatization Reactions of the Hydroxyl and Formamide Moieties

The presence of both a phenolic hydroxyl group and a formamide group allows for a variety of derivatization reactions on this compound, enabling the synthesis of a range of new chemical entities. ontosight.ai

Acetylation of Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily acetylated. This reaction is a common transformation for phenolic compounds. In a related molecule containing the N-(3-hydroxy)phenyl moiety, N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide, the hydroxyl group was successfully acetylated using boiling acetic anhydride (B1165640). nih.gov This resulted in the formation of the corresponding N-(3-acetoxy)phenyl derivative in a 67% yield. nih.gov

The success of this reaction is typically confirmed by spectroscopic methods. In ¹H NMR spectroscopy, the disappearance of the proton signal corresponding to the phenolic hydroxyl group and the appearance of a new singlet signal for the methyl protons of the acetoxy group confirm the acetylation. nih.gov In ¹³C NMR, new signals corresponding to the carbonyl and methyl carbons of the acetoxy group provide further evidence of the transformation. nih.gov

| Starting Material | Reagent | Product | Yield | Reference |

| N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide | Acetic Anhydride | N-(3-acetoxy)phenyl 8-methoxycoumarin-3-carboxamide | 67% | nih.gov |

Based on this precedent, a similar reaction can be expected for this compound to yield N-(3-acetoxyphenyl)formamide.

Halogenation of the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic substitution reactions such as halogenation. The hydroxyl and formamido groups are ortho-, para-directing activators, which will influence the position of halogenation.

In a study involving a similar molecular scaffold, N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide was subjected to bromination. nih.gov The reaction was carried out using bromine in glacial acetic acid at 60°C, which resulted in the formation of the brominated derivative, N-(3-hydroxy)phenyl 5-bromo-8-methoxycoumarin-3-carboxamide, in a moderate yield of 63%. nih.gov This demonstrates that the phenyl ring of the N-(3-hydroxyphenyl) moiety can be effectively halogenated.

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

| N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide | Bromine | Glacial Acetic Acid | 60°C | N-(3-hydroxy)phenyl 5-bromo-8-methoxycoumarin-3-carboxamide | 63% | nih.gov |

Applying this methodology to this compound would likely lead to the introduction of a halogen atom onto its phenyl ring, with the exact position being determined by the combined directing effects of the hydroxyl and formamide substituents.

Structural Elucidation and Intermolecular Interactions

Spectroscopic Characterization

Spectroscopic techniques are pivotal in confirming the structure of N-(3-hydroxyphenyl)formamide and understanding its dynamic behavior in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide a wealth of information regarding the compound's connectivity, functional groups, and conformational isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Rotamer Analysis and Structural Confirmation

The presence of the amide bond in this compound leads to the existence of rotamers—isomers that differ by rotation around the C-N single bond. This phenomenon is readily observable in its NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound often displays a mixture of rotamers. rsc.org This is evident from the appearance of distinct sets of signals for the formyl proton and the N-H proton, indicating slow interchange between the cis and trans conformations on the NMR timescale. The aromatic protons typically appear as a complex multiplet, consistent with a substituted benzene (B151609) ring.

¹³C NMR Spectroscopy: Similar to the proton spectrum, the ¹³C NMR spectrum can also show doubled peaks for the carbonyl carbon and the aromatic carbons proximal to the formamide (B127407) group, further confirming the presence of rotamers. rsc.orgbhu.ac.in The chemical shifts of the carbon atoms provide direct evidence of the carbon skeleton. bhu.ac.in The DEPT (Distortionless Enhancement by Polarization Transfer) technique can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. bhu.ac.in

| Nucleus | Observed Chemical Shift Range (ppm) | Key Observations |

|---|---|---|

| ¹H (Formyl) | ~8.3-8.7 | Often appears as two distinct signals due to rotamers. rsc.org |

| ¹H (Aromatic) | ~6.5-7.5 | Complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. |

| ¹H (N-H) | Variable | Broad signal, position and multiplicity can vary with solvent and concentration. May show separate signals for rotamers. |

| ¹H (O-H) | Variable | Broad singlet, chemical shift is dependent on solvent and hydrogen bonding. |

| ¹³C (Carbonyl) | ~160-165 | May exhibit two resonances corresponding to the two rotameric forms. rsc.org |

| ¹³C (Aromatic) | ~110-160 | Six distinct signals are expected for the aromatic carbons. Carbons attached to the hydroxyl and formamide groups show characteristic downfield shifts. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent features in the IR spectrum include:

O-H Stretching: A broad band typically observed in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group and indicative of hydrogen bonding. libretexts.org

N-H Stretching: A peak in the range of 3300-3500 cm⁻¹, corresponding to the amide N-H bond. researchgate.net

C=O Stretching (Amide I band): A strong absorption band usually found between 1650 and 1680 cm⁻¹, which is a hallmark of the carbonyl group in the formamide moiety.

N-H Bending (Amide II band): An absorption that appears around 1500-1550 cm⁻¹.

C-N Stretching: This vibration is typically observed in the 1200-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic ring are also present, with C-H stretching appearing just above 3000 cm⁻¹ and C=C in-ring stretching vibrations occurring in the 1400-1600 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-3500 (broad) libretexts.org |

| N-H | Stretching | 3300-3500 researchgate.net |

| C=O | Stretching (Amide I) | 1650-1680 (strong) |

| N-H | Bending (Amide II) | 1500-1550 |

| Aromatic C=C | In-ring Stretching | 1400-1600 libretexts.org |

| C-O | Stretching | 1200-1300 |

X-ray Crystallography of this compound and its Analogues

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the dominant intermolecular forces governing the supramolecular assembly of this compound in the solid state. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and the hydroxyl oxygen) allows for the formation of extensive and complex hydrogen bonding networks.

Intra- and Intermolecular Hydrogen Bond Characterization

Intermolecular Hydrogen Bonds: The primary intermolecular interactions are expected to be N-H···O=C hydrogen bonds, a common and robust motif in amides that often leads to the formation of chains or sheets. mdpi.comresearchgate.net Additionally, the phenolic O-H group can participate in hydrogen bonding, either with the carbonyl oxygen of a neighboring molecule or with the hydroxyl oxygen of another, further extending the network into a three-dimensional array. jrc.ac.in The formation of these strong hydrogen bonds significantly influences the physical properties of the compound, such as its melting point. lookchem.com

Intramolecular Hydrogen Bonds: Depending on the conformation, an intramolecular hydrogen bond could potentially form between the phenolic O-H group and the carbonyl oxygen. However, the meta substitution pattern makes the formation of a strong, conventional intramolecular hydrogen bond less likely compared to an ortho substituted analogue due to the larger distance and less favorable geometry. Computational studies on similar systems can help evaluate the relative stability of conformations with and without intramolecular hydrogen bonds. nih.govosti.gov

Conformational Analysis

Detailed research into the conformational behavior of formamides reveals that the internal rotation around the C-N amide bond is considerably restricted. This is due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons with the carbonyl group's π-system. mdpi.com This restriction results in a substantial rotational barrier, leading to the existence of distinct syn and anti conformers, which can often be observed separately in NMR spectroscopy at room temperature. mdpi.com

Theoretical and experimental studies on the parent molecule, formamide, have established a rotational barrier of approximately 15.3 kcal/mol in the gas phase. iastate.edu Quantum chemical calculations for more complex derivatives, such as N-benzhydrylformamides, place the rotational barrier of the formyl group in the range of 20–23 kcal/mol. mdpi.com For other related amide structures, these barriers have been calculated to be around 8-12 kcal/mol. These findings suggest a significant energy requirement for the interconversion between conformers in this compound.

The primary conformers are defined by the dihedral angles involving the phenyl ring and the formamide substituent. The key torsion angles include the arrangement of the formyl group relative to the phenyl ring and the orientation of the N-H bond. While specific crystallographic data for this compound is not available, analysis of related structures provides insight into the likely conformations. For instance, in a related benzohydrazide (B10538) derivative containing a 3-hydroxyphenyl moiety, the phenol (B47542) ring itself is observed to be planar. nih.gov The orientation between different ring systems and functional groups is crucial; in the same derivative, the dihedral angle between the phenol and an aniline (B41778) ring was found to be 62.1 (1)°. nih.gov In other complex amides, dihedral angles between amide groups and adjacent aromatic rings have been observed to range from 15° to 30°.

Theoretical studies on formamide indicate that while the core amide group (OCNH) tends towards planarity, non-planar arrangements can be predicted depending on the computational method used. researchgate.net The conformation is a delicate balance between steric hindrance and electronic effects, influenced by the substitution pattern on the phenyl ring. The relative orientation of the hydroxyl and formamide groups on the phenyl ring is fixed in a meta arrangement. The two primary sources of conformational isomerism are rotation about the C(phenyl)-N bond and the C-N (amide) bond.

Table 1: Rotational Barriers in Formamide and Related Derivatives This table presents experimentally and theoretically determined rotational barriers for the C-N amide bond in formamide and similar compounds to illustrate the expected energy landscape for this compound.

| Compound/Class | Rotational Barrier (ΔG≠) | Method | Source(s) |

|---|---|---|---|

| Formamide (gas phase) | ~15.3 kcal/mol | Ab initio SCF | iastate.edu |

| N-Benzhydrylformamides | 20–23 kcal/mol | DFT Calculation | mdpi.com |

| N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | 10–12 kcal/mol | Variable-Temp. NMR |

Table 2: Defining Dihedral Angles in Conformational Analysis This table outlines the key dihedral angles that define the conformation of this compound. Specific experimental values for this compound are not available; the table serves to define the structural parameters.

| Dihedral Angle | Atom Definition | Description |

|---|---|---|

| ω | O=C-N-C(phenyl) | Defines the planarity and cis/trans nature of the amide bond. |

| τ₁ | C(phenyl)-C(phenyl)-N-C | Describes the torsion of the formamide group relative to the phenyl ring. |

| τ₂ | H-N-C=O | Describes the planarity of the formamide group. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(3-hydroxyphenyl)formamide, free from environmental effects. These methods provide precise information on the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used method for optimizing the molecular geometry and exploring the electronic structure of molecules like this compound. acs.org Functionals such as B3LYP are commonly employed to balance accuracy and computational cost. science.gov These calculations, when paired with appropriate basis sets like 6-31G* or 6-311++G**, can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data. researchgate.net For systems where non-covalent interactions are crucial, dispersion-corrected DFT methods (e.g., DFT-D3) are utilized to account for van der Waals forces. acs.orgmdpi.com

The optimized geometry provides the foundation for further analysis of the molecule's electronic properties, including the distribution of electron density and the nature of its chemical bonds. uctm.edu

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative, based on typical results from DFT calculations on similar amide compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | 1.23 Å |

| C-N | 1.36 Å | |

| N-H | 1.01 Å | |

| C-O (hydroxyl) | 1.37 Å | |

| C-C (aromatic avg.) | 1.39 Å | |

| Bond Angles | O=C-N | 124.5° |

| C-N-H | 120.0° | |

| C-C-O (hydroxyl) | 119.5° |

Ab Initio Calculations for Reaction Pathways and Energy Barriers

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer a higher level of theory for studying chemical reactions. researchgate.net These methods are instrumental in mapping out potential reaction pathways for this compound, particularly for processes like hydrolysis. acs.org

For the hydrolysis of amides, theoretical studies have detailed a multi-step mechanism:

Nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.org

Conformational isomerization of this intermediate. acs.org

Breakdown of the intermediate to form the final products. acs.org

These calculations can precisely determine the structures of transition states and the corresponding activation energy barriers for each step. For the basic hydrolysis of formamide (B127407), a model for the amide group, high-level ab initio calculations have predicted an activation free energy of 23.4 kcal/mol, which is in close agreement with the experimental value of 21.2 kcal/mol. researchgate.net Such studies reveal that while the gas-phase reaction is highly exothermic, the presence of a solvent introduces significant energy barriers. acs.org The inclusion of explicit solvent molecules in the calculations is often crucial, as they can participate directly in the reaction, for instance, through proton transfer, thereby lowering the energy barriers. researchgate.net

Molecular Modeling of Intermolecular Interactions

The hydroxyl (-OH) and formamide (-NHCHO) groups in this compound are capable of forming strong intermolecular hydrogen bonds, which dictate its physical properties and crystal packing. mdpi.com Molecular modeling is used to investigate these non-covalent interactions, typically by studying dimers or larger molecular clusters. mdpi.com

Computational techniques used to analyze these interactions include:

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy between molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com This allows for a quantitative understanding of the nature of the intermolecular forces.

Atoms in Molecules (AIM): AIM theory analyzes the topology of the electron density to identify and characterize hydrogen bonds and other non-covalent interactions. uctm.edu

Hirshfeld Surface Analysis: This technique maps various properties onto a unique molecular surface, providing a visual representation of intermolecular contacts and their relative strengths. uctm.edu

These modeling studies are essential for predicting crystal polymorphism, where different crystal structures arise from different arrangements of intermolecular interactions. mdpi.com

Solvation Effects in Reaction Mechanisms

The solvent environment can dramatically influence the mechanism and rate of a chemical reaction. Computational models account for solvation effects using two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comresearchgate.net This approach is efficient for capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: This approach involves including a specific number of individual solvent molecules in the quantum mechanical calculation. acs.org This is critical when solvent molecules play a direct role in the reaction, such as acting as a proton shuttle in a transition state. researchgate.net

For reactions like the hydrolysis of this compound, a hybrid cluster-continuum model is often most effective. researchgate.net In this model, the reactant and a few key solvent molecules are treated explicitly with high-level quantum mechanics, while the rest of the solvent is represented by a dielectric continuum. researchgate.net Studies on formamide have shown that explicit water molecules can stabilize transition states and facilitate proton transfers, significantly lowering the activation energy compared to the reaction in the gas phase. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR)

Computational chemistry is a valuable tool for predicting spectroscopic data, which aids in the interpretation of experimental results.

Infrared (IR) Spectroscopy: DFT calculations performed on the optimized molecular geometry can predict vibrational frequencies. science.govresearchgate.net The resulting harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement with measured spectra. researchgate.net These predictions help in assigning specific vibrational modes to the peaks observed in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors. researchgate.net These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The accuracy of predicted NMR spectra is sensitive to the choice of the DFT functional and basis set. researchgate.net

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for this compound Note: Predicted values are illustrative and represent typical outcomes of DFT calculations.

| Parameter | Experimental Value researchgate.net | Predicted Value | Assignment |

| IR (cm⁻¹) | 3458, 3284 | ~3500, ~3300 | O-H, N-H stretching |

| 1680 | ~1700 | C=O stretching (Amide I) | |

| ¹H NMR (ppm) | 9.51 | ~9.6 | -OH |

| 10.04 (trans) | ~10.1 | -NH (trans) | |

| 8.23 (cis) | ~8.3 | -CHO (cis) | |

| 6.57-7.19 | ~6.6-7.2 | Aromatic-H |

Charge Distribution Analysis and Orbital Interactions

A deeper understanding of the electronic structure and reactivity of this compound is achieved through various analysis methods:

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the distribution of electrons in a molecule in terms of localized bonds and lone pairs. It provides information on atomic charges, hybridization, and donor-acceptor interactions between filled and empty orbitals, which stabilize the molecule through hyperconjugation. mdpi.comuctm.edu

Atoms in Molecules (AIM) Theory: By analyzing the gradient of the electron density, AIM defines atomic basins and characterizes the nature of chemical bonds (e.g., covalent vs. ionic) and non-covalent interactions based on the properties at bond critical points. mdpi.comuctm.edu

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. grafiati.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. uctm.edu

Molecular Electrostatic Potential (MESP): MESP plots the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It provides a visual guide to the charge distribution, with negative regions (typically around electronegative atoms like oxygen) indicating sites for electrophilic attack and positive regions (often around acidic hydrogens) indicating sites for nucleophilic attack. uctm.educhemrxiv.org Key indicators like the minimum and maximum surface potentials (V_s,min and V_s,max) are used to predict the strength of intermolecular interactions like hydrogen bonding. chemrxiv.org

Applications in Materials Science and Polymer Chemistry

Role as a Monomer in Polymer Synthesis

N-(3-hydroxyphenyl)formamide and its derivatives are utilized as monomers in several types of polymerization reactions to create polymers with specific properties.

Asymmetric Anionic Polymerization of N-(3-hydroxyphenyl)-N-phenylacrylamide Derivatives

Research has been conducted on the asymmetric anionic polymerization of derivatives of N-(3-hydroxyphenyl)-N-phenylacrylamide. amanote.com In these studies, the hydroxyl group is often protected with a bulky substituent, such as a tert-butyldimethylsilyl or pivaloyl group. amanote.com This type of polymerization, particularly when initiated with chiral anionic initiators, can produce optically active polymers. researchgate.netresearchgate.net The chirality in these polymers often arises from a one-handed helical conformation of the polymer chain. researchgate.net

For instance, the asymmetric anionic polymerization of N,N-disubstituted acrylamides using chiral initiators like (−)-sparteine or (2S,3S)-(+)-1,4-bis(dimethyl-amino)-2,3-dimethoxybutane complexed with organolithium compounds has been shown to yield optically active polymers. researchgate.net The tacticity and optical activity of the resulting polymers are significantly influenced by the nature and position of substituents on the phenyl rings. researchgate.netresearchgate.net In some cases, polymers with high isotacticity have been obtained. researchgate.net For example, the polymerization of N-phenyl-N-(4-tolyl)acrylamide resulted in a polymer with an isotacticity (meso diad) of 94% and a high specific rotation. researchgate.netresearchgate.net

| Monomer | Initiator System | Polymer Tacticity (m) | Specific Rotation [α] |

| N,N-Di-4-tolylacrylamide | (-)-sparteine-fluorenyllithium | 72% | -423° |

| N-phenyl-N-(4-tolyl)acrylamide | (-)-sparteine-fluorenyllithium | 94% | -1122° |

| N,N-Diphenylacrylamide | (-)-sparteine-fluorenyllithium | - | -101° |

Table 1: Results from the asymmetric anionic polymerization of various N,N-disubstituted acrylamide (B121943) derivatives, highlighting the influence of substituents on polymer properties. researchgate.netresearchgate.net

Formation of Poly(N-(hydroxyphenyl)maleimides)

N-(hydroxyphenyl)maleimides are monomers that can be polymerized via free radical chain polymerization to produce poly(N-(hydroxyphenyl)maleimides). kpi.ua These polymers are noted for their good thermal stability. kpi.ua However, the direct polymerization of N-(hydroxyphenyl)maleimides often results in low molecular weight polymers, a phenomenon attributed to the presence of the free phenolic group which can interfere with the radical polymerization process. kpi.ua

To overcome this, the phenolic group is often protected with a group like acetoxy or tetrahydropyranyl (THP) before polymerization. kpi.ua The use of a THP protecting group, in particular, has been shown to increase the solubility of the monomer in non-polar solvents like benzene (B151609), leading to the formation of much higher molecular weight polymers. kpi.ua The protecting group can be subsequently removed to yield the desired poly(N-(hydroxyphenyl)maleimide). kpi.ua The substitution pattern on the phenyl ring also affects the reactivity of the maleimide (B117702) monomers, with ortho-substituents generally leading to lower molecular weight polymers. kpi.ua

Utilization as a Building Block for Advanced Materials

The chemical structure of this compound makes it a useful precursor for a variety of more complex molecules and materials.

Preparation of Polymers, Dyes, and Pigments

The functional groups of this compound allow for further chemical modifications, making it a valuable intermediate in the synthesis of polymers, dyes, and pigments. The presence of both the hydroxyl and formamide (B127407) groups enables a range of chemical transformations, allowing for the creation of diverse and complex molecular structures. For example, diketopyrrolopyrrole (DPP) dyes, which are known for their high stability and strong fluorescence, are built from pyrrole-based structures and serve as an example of the types of complex molecules that can be synthesized from functionalized aromatic building blocks. researchgate.net

Design of Supramolecular Architectures

The ability of the hydroxyl and amide groups in this compound and its derivatives to form hydrogen bonds is a key feature in the design of supramolecular architectures. Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. ru.nl

Molecular "clips" derived from diphenylglycoluril, for example, have been designed to have rigid, U-shaped cavities that can bind dihydroxybenzene derivatives through a combination of hydrogen bonding and π-π stacking interactions. ru.nl This principle of molecular recognition and self-assembly is fundamental to the construction of complex, nanosized architectures. ru.nl The specific interactions between building blocks and the surrounding solvent molecules, which can be rationalized using concepts like Hansen Solubility Parameters, play a crucial role in directing the pathway of supramolecular polymerization. acs.org

Intermediates in Complex Organic Molecule Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a formamide moiety, establishes it as a valuable and versatile intermediate in the synthesis of more complex organic molecules. ontosight.ai Its structure allows for a variety of chemical transformations, making it a key building block in the development of new compounds in fields ranging from medicinal chemistry to materials science. ontosight.aismolecule.com

The reactivity of this compound is centered around its two primary functional groups. The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification, while the formamide group can be involved in N-acylation, hydrolysis to an amine, or dehydration to an isocyanide. ontosight.ai This dual functionality enables its use in multi-step synthetic pathways to construct elaborate molecular architectures.

Role as a Precursor in Multi-Step Syntheses

This compound serves as a foundational component for generating a diverse array of more complex structures. Research has shown its utility as a starting material or key intermediate in various synthetic routes. For instance, it can be synthesized efficiently from 3-aminophenol (B1664112) and a C1 source like formic acid or even carbohydrates under oxidative, metal-free conditions. sorbonne-universite.frsharif.edu This straightforward accessibility enhances its appeal as a synthetic intermediate.

The compound's core structure is found within significantly more complex molecules, illustrating its role as a scaffold upon which larger structures are built. Examples include N-(5-((1S)-2-(Benzyl((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide and N-(3-hydroxyphenyl)-N-(phenylsulfamoyl)formamide, which feature the N-(hydroxyphenyl)formamide substructure. ontosight.ainih.gov

The types of reactions that this compound can undergo to form more complex derivatives are summarized below.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagent/Condition | Product Type | Potential Application Area | Reference(s) |

| Formylation | Formic Acid / Catalyst | This compound | Starting material for further synthesis | sorbonne-universite.fr |

| Oxidation | Oxidizing Agents | Quinone derivatives | Materials Science, Bioactive Molecules | |

| Reduction | Reducing Agents | Amine derivatives (e.g., 3-aminobenzyl alcohol) | Pharmaceutical intermediates | |

| Substitution | Various Nucleophiles | Substituted aniline (B41778) derivatives | Chemical Synthesis | |

| Polymerization Precursor | Maleic Anhydride (B1165640) | N-(3'-hydroxyphenyl) maleimide | High-performance polymers | kpi.ua |

Application in Polymer Chemistry

In polymer science, derivatives of this compound are utilized as monomers for the synthesis of high-performance polymers. A notable application involves the synthesis of polyimides, which are known for their excellent thermal stability. kpi.ua The synthesis pathway often begins with a precursor chemically related to this compound, such as 3-aminophenol. kpi.ua

For example, N-(3'-hydroxyphenyl) maleimide can be synthesized from 3-aminophenol and maleic anhydride. kpi.ua This monomer can then undergo free-radical polymerization. Research has shown that protecting the hydroxyl group is crucial for achieving high molecular weight polymers, which exhibit significant thermal stability. kpi.ua This highlights the importance of the hydroxyphenyl moiety, derived from precursors like 3-aminophenol, in creating functional polymers.

Another relevant area is the synthesis of polymers from acrylamide derivatives. The polymerization of monomers such as N-(3-hydroxyphenyl)-N-phenylacrylamide demonstrates the direct incorporation of the hydroxyphenyl structure into polymer chains, potentially leading to materials with specific chiroptical or solubility properties. researchgate.net

Table 2: Research Findings on Polymer Synthesis Using Hydroxyphenyl Derivatives

| Monomer | Polymerization Method | Resulting Polymer | Key Finding | Reference(s) |

| N-(3'-hydroxyphenyl) maleimide | Free radical polymerization | Poly(N-(3'-hydroxyphenyl) maleimide) | Polymer exhibits excellent thermal stability. Protection of the hydroxyl group allows for the formation of high molecular weight polymers. | kpi.ua |

| N-(3-hydroxyphenyl)-N-phenylacrylamide Derivatives | Anionic Polymerization | Poly(N-3-hydroxyphenyl-N-phenylacrylamide) | The substituent pattern on the phenyl ring affects the tacticity and optical activity of the resulting polymer. | researchgate.net |

The inclusion of the hydroxyl group in the polymer structure offers a site for post-polymerization modification, allowing for the tuning of material properties such as solubility, cross-linking density, and affinity for other substances.

Catalytic Roles and Catalyst Development

Investigation of N-(3-hydroxyphenyl)formamide in Oxidative Catalysis

The investigation of this compound in the context of oxidative catalysis primarily revolves around its behavior as a substrate under oxidative conditions, rather than as a catalyst itself. The presence of the electron-rich phenol (B47542) ring and the formamide (B127407) group allows for several potential transformations.

Research into related phenolic compounds suggests that this compound has the potential to undergo oxidative coupling reactions. These reactions could generate dimeric or oligomeric structures through the formation of new carbon-carbon or carbon-oxygen bonds. For instance, metal-free oxidative cross-coupling has been successfully demonstrated for analogous structures like 1-(3-hydroxyphenyl)isoquinoline 2-oxides, which are used to construct axially chiral molecules. nih.gov This type of transformation highlights the reactivity of the 3-hydroxyphenyl core under oxidative conditions. Furthermore, the phenolic group can be oxidized to form corresponding quinones.

The broader field of oxidative catalysis is also highly relevant to the synthesis of formamides. Catalytic systems, such as those using bimetallic AuPd–Fe₃O₄ nanoparticles or Anderson-type polyoxometalates, have been developed for the oxidative N-formylation of amines. mdpi.comsemanticscholar.org In these processes, an alcohol is typically oxidized to an aldehyde, which then reacts with an amine to form a hemiaminal intermediate. A subsequent catalytic oxidation step yields the final formamide product. mdpi.com While this compound is the product in such cases, these studies underscore the importance of oxidative catalytic methods in the chemistry of formamides.

Ligand Design for Metal-Catalyzed Reactions

This compound holds significant potential as a building block for the design of specialized ligands for metal-catalyzed reactions. Its structure contains both nitrogen and oxygen atoms with available lone-pair electrons, making it a candidate for coordinating with metal centers. The phenolic -OH group and the formamide group (-NH-C=O) could potentially function together as a bidentate, pincer-type ligand, chelating to a metal ion to form a stable complex. The geometry and properties of such a complex would be influenced by the "bite angle"—the ligand-metal-ligand angle—which is a critical parameter in determining the selectivity and activity of many catalysts. cmu.edu

More commonly, formamide derivatives serve as precursors in the multi-step synthesis of more complex ligands. Research has shown the development of bidentate Schiff base ligands from formamide precursors. For example, a precursor such as 4-chloro-(N-phenyl)formamide can be synthesized and then reacted with another molecule like ethylene (B1197577) diamine to create a final Schiff base ligand capable of chelating to metals like Manganese (II) and Zinc (II). frontiersin.org Similar strategies can be applied to design N,N-bidentate ligands for manganese-catalyzed reactions or N-heterocyclic carbene (NHC) ligands. nih.govrsc.org By modifying the foundational this compound structure, new ligands can be synthesized with tailored electronic and steric properties, which in turn control the behavior of the metallic catalytic center.

This compound as a Substrate in Catalytic Transformations

This compound serves as a key substrate in various catalytic transformations, both in its formation from simpler precursors and in its subsequent conversion to more complex molecules.

The synthesis of this compound itself is a prominent example of a catalytic transformation where 3-aminophenol (B1664112) is the substrate. Various catalytic systems have been developed to efficiently produce this compound via the N-formylation of 3-aminophenol. These methods often offer high yields and environmentally benign conditions. For instance, zinc oxide (ZnO) nanoparticles have been employed as a simple and effective heterogeneous catalyst for this reaction. researchgate.net Other highly efficient methods include the use of a sulfonic acid-functionalized magnetic nanocatalyst (Fe₃O₄@SiO₂-SO₃H) under solvent-free conditions and the use of molecular iodine as a low-cost, non-toxic catalyst. rsc.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Methods for the Synthesis of this compound from 3-Aminophenol

| Catalyst | Formylating Agent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| ZnO Nanoparticles | Formic Acid | Room Temp. | 30 min | 95% | researchgate.net |

| Fe₃O₄@SiO₂-SO₃H | Formic Acid | 80°C | 30 min | 92% | |

| Iodine (5 mol%) | Formic Acid | 70°C | 1.5 h | 92% | organic-chemistry.org |

Beyond its synthesis, this compound can act as a substrate in further catalytic reactions. One of the most significant applications is in the synthesis of unsymmetrical ureas. In these reactions, the formamide serves as an isocyanate surrogate. acs.org Using manganese or ruthenium pincer complexes as catalysts, this compound can undergo dehydrogenative coupling with various amines to form substituted ureas, releasing hydrogen gas as the only byproduct. acs.orgchemrxiv.org This method provides a sustainable alternative to traditional routes that use hazardous isocyanates. organic-chemistry.org Relatedly, under certain catalytic conditions, formamides can act as formyl group donors in transformylation reactions, transferring their formyl group to another amine. acs.org

Another potential catalytic application is in the Vilsmeier-Haack reaction. This reaction uses a substituted formamide and phosphorus oxychloride to generate a Vilsmeier reagent, which is a potent electrophile used to formylate electron-rich aromatic compounds. cambridge.orgwikipedia.org this compound could serve as the formamide component, thereby acting as a substrate for the creation of the active catalytic species. ijsr.net

Table 2: Catalytic Transformations Using this compound as a Substrate

| Reaction Type | Co-reactant | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Dehydrogenative Coupling | Amines | Manganese Pincer Complex | Unsymmetrical Ureas | acs.orgresearchgate.net |

| Transformylation | Amines | Manganese Pincer Complex | N-Formylated Amines | acs.org |

| Vilsmeier-Haack Reaction | POCl₃ / Aromatic Compound | (Forms Vilsmeier reagent in situ) | Formylated Aromatics | cambridge.orgwikipedia.org |

Research on Derivatives and Analogues of N 3 Hydroxyphenyl Formamide

Synthesis and Characterization of Substituted N-Hydroxyphenylformamides

The synthesis of N-(3-hydroxyphenyl)formamide and its substituted derivatives typically involves the formylation of the corresponding aminophenol. ontosight.ai A common and efficient method is the direct reaction between a substituted 3-aminophenol (B1664112) and formic acid. This reaction can be optimized using various catalysts and conditions. For example, a sulfonic acid-functionalized magnetic nanocatalyst has been used to facilitate the formylation at 80°C under solvent-free conditions, yielding the desired product in a short time frame.

Alternative synthetic strategies include microwave-promoted reactions, which can significantly reduce reaction times and improve yields for certain formamide (B127407) derivatives. tandfonline.com The synthesis of a broader class of N-arylformamides often follows similar principles of reacting an aniline (B41778) derivative with a formylating agent. rsc.org

Once synthesized, the characterization of these new compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. For instance, in the ¹H NMR spectrum of this compound, characteristic signals for the aromatic protons, the N-H proton, and the formyl proton can be observed. rsc.org

Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group, the N-H stretch, and the C=O stretch of the amide group. tandfonline.com

Mass Spectrometry (MS) : This provides information on the molecular weight of the compound and can help confirm its elemental composition, often through high-resolution mass spectrometry (HRMS). beilstein-journals.org

Elemental Analysis : This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared against the calculated theoretical values to verify the molecular formula. rsc.org

The table below summarizes the synthesis and characterization data for this compound, a representative example of this class of compounds.

| Property | Value | Source(s) |

| Synthesis Method | Formylation of 3-aminophenol with formic acid | ontosight.ai |

| Catalyst Example | Fe₃O₄@SiO₂-SO₃H (magnetic nanocatalyst) | |

| ¹H NMR (400 MHz, CDCl₃) δ | 9.02 (s, 1H), 8.80 (s, 2H), 8.34 (s, 1H), 7.91 (s, 2H), 7.68 (s, 1H), 6.98 (s, 2H), 6.70 (s, 3H), 6.31 (s, 2H) | rsc.org |

| Molecular Formula | C₇H₇NO₂ | |

| Molecular Weight | 137.14 g/mol |

Functionalization at the Phenyl Ring and Formamide Nitrogen

The this compound molecule offers two primary sites for further chemical modification: the phenyl ring and the formamide nitrogen. This allows for the creation of a diverse library of derivatives.

Functionalization at the Phenyl Ring: The aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic properties of the molecule.

Halogenation : Bromination is a common modification. For example, N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide, a complex derivative, can be brominated using bromine in glacial acetic acid. nih.govfrontiersin.org This introduces a bromine atom onto the coumarin (B35378) moiety, which is attached to the N-(3-hydroxy)phenyl group.

Palladium-Catalyzed Coupling : Modern cross-coupling reactions enable the introduction of a wide range of substituents. For instance, methods used for synthesizing substituted 3-hydroxyflavones, which also contain a hydroxyphenyl moiety, include palladium-catalyzed reactions to introduce ethynyl (B1212043) and nitrile groups onto the aromatic ring from brominated precursors. acs.orgsemanticscholar.org These methods are broadly applicable to other phenolic compounds.

Functionalization at the Formamide Nitrogen: The nitrogen atom of the formamide group can also be functionalized, typically after deprotonation or through condensation reactions.

N-Substitution : The hydrogen on the formamide nitrogen can be replaced with other groups. An example is the compound N-(3-hydroxyphenyl)-N-(phenylsulfamoyl)formamide, where a phenylsulfamoyl group is attached to the nitrogen atom. nih.gov

Amide Bond Formation : The amine precursor to this compound, 3-aminophenol, can be condensed with carboxylic acids or their derivatives to form more complex amide linkages. For instance, 3-aminophenol can be reacted with a coumarin-3-acid chloride to synthesize N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide, effectively functionalizing the nitrogen with a large heterocyclic system. frontiersin.org

The table below provides examples of functionalization at both sites.

| Functionalization Site | Reaction Type | Resulting Structure Example | Source(s) |

| Phenyl Ring | Bromination | 5-Bromo-N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide | nih.govfrontiersin.org |

| Formamide Nitrogen | Sulfamoylation | N-(3-hydroxyphenyl)-N-(phenylsulfamoyl)formamide | nih.gov |

| Formamide Nitrogen | Condensation/Amidation | N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide | frontiersin.org |

Structure-Reactivity Relationships in Modified Systems

The relationship between the chemical structure of this compound derivatives and their reactivity is a key area of study. Modifications to the molecule can profoundly impact its electronic properties, acidity, and susceptibility to further reaction.

The introduction of substituents on the phenyl ring alters the electron density of the entire molecule. acs.org

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density on the phenyl ring. This can increase the acidity of the phenolic hydroxyl group, making it more likely to deprotonate. Studies on analogous systems like 3-hydroxyflavones show that EWGs significantly affect the molecule's spectroscopic and chemical properties. acs.orgsemanticscholar.org

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density on the ring. This can enhance the nucleophilicity of the ring, making it more reactive towards electrophiles.

These electronic effects can be transmitted through the conjugated system to influence the reactivity of the formamide and hydroxyl groups. For example, the nucleophilicity of the formamide nitrogen can be tuned by the substituents on the ring, affecting its ability to participate in further reactions.

Furthermore, the spatial arrangement of functional groups can lead to specific intramolecular interactions. In related o-hydroxyphenyl systems, the presence of a neighboring hydroxyl group has been shown to assist in catalytic reduction reactions, demonstrating a direct structure-reactivity relationship through neighboring group participation. rsc.org While this compound has a meta-arrangement, the principle that substituents dictate reactivity remains paramount.

| Substituent Type on Phenyl Ring | Expected Effect on Phenolic -OH | Expected Effect on Ring Reactivity (Electrophilic Substitution) | Source(s) |

| Electron-Withdrawing Group (EWG) | Increased Acidity | Deactivation | acs.orgsemanticscholar.org |

| Electron-Donating Group (EDG) | Decreased Acidity | Activation | acs.orgsemanticscholar.org |